molecular formula C4H2F6NiO4+2 B11816699 Nickel(2+);2,2,2-trifluoroacetic acid

Nickel(2+);2,2,2-trifluoroacetic acid

Cat. No.: B11816699
M. Wt: 286.74 g/mol
InChI Key: VBLNFWKVZVKXPH-UHFFFAOYSA-N
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Description

Acetic acid, 2,2,2-trifluoro-, nickel(2+) salt (2:1) is a chemical compound with the molecular formula C4F6NiO4. It is a nickel salt of trifluoroacetic acid, where two molecules of trifluoroacetic acid are coordinated to a nickel ion. This compound is known for its unique properties due to the presence of both nickel and trifluoroacetic acid moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2,2,2-trifluoro-, nickel(2+) salt (2:1) typically involves the reaction of nickel(II) oxide or nickel(II) hydroxide with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the complete formation of the nickel salt. The general reaction can be represented as follows:

NiO+2CF3COOHNi(CF3COO)2+H2ONiO + 2 CF_3COOH \rightarrow Ni(CF_3COO)_2 + H_2O NiO+2CF3​COOH→Ni(CF3​COO)2​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of nickel(II) carbonate as a starting material. The carbonate is reacted with trifluoroacetic acid in a similar manner to the laboratory synthesis. The reaction is typically conducted in large reactors with precise control over temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2,2,2-trifluoro-, nickel(2+) salt (2:1) can undergo various types of chemical reactions, including:

    Substitution Reactions: The trifluoroacetate ligands can be replaced by other ligands in coordination chemistry.

    Redox Reactions: The nickel ion can participate in redox reactions, changing its oxidation state.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve the use of ligands such as phosphines or amines under mild conditions.

    Redox Reactions: Common reagents include reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield nickel complexes with different ligands, while redox reactions can result in the formation of nickel(III) or nickel(0) species.

Scientific Research Applications

Acetic acid, 2,2,2-trifluoro-, nickel(2+) salt (2:1) has several applications in scientific research:

    Catalysis: It is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.

    Material Science: The compound is employed in the synthesis of nickel-containing materials with unique electronic and magnetic properties.

    Analytical Chemistry: It serves as a reagent in the analysis of nickel and trifluoroacetate ions.

Mechanism of Action

The mechanism by which acetic acid, 2,2,2-trifluoro-, nickel(2+) salt (2:1) exerts its effects is primarily through its ability to coordinate with other molecules and ions. The nickel ion acts as a central metal atom, forming coordination complexes with various ligands. This coordination ability is crucial in catalysis and material synthesis, where the nickel center facilitates chemical transformations and the formation of new materials.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, 2,2,2-trifluoro-, copper(1+) salt (2:1)
  • Acetic acid, 2,2,2-trifluoro-, potassium salt (1:1)
  • Acetic acid, 2,2,2-trifluoro-, silver(1+) salt (2:1)

Comparison

Compared to these similar compounds, acetic acid, 2,2,2-trifluoro-, nickel(2+) salt (2:1) is unique due to the presence of the nickel ion, which imparts distinct catalytic and electronic properties. For instance, the copper and silver salts may exhibit different reactivity and stability profiles, making the nickel salt more suitable for specific applications in catalysis and material science.

Properties

Molecular Formula

C4H2F6NiO4+2

Molecular Weight

286.74 g/mol

IUPAC Name

nickel(2+);2,2,2-trifluoroacetic acid

InChI

InChI=1S/2C2HF3O2.Ni/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2

InChI Key

VBLNFWKVZVKXPH-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Ni+2]

Origin of Product

United States

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